6-Iodo-2,4-dimethylquinoline

Catalog No.
S13698845
CAS No.
M.F
C11H10IN
M. Wt
283.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-2,4-dimethylquinoline

Product Name

6-Iodo-2,4-dimethylquinoline

IUPAC Name

6-iodo-2,4-dimethylquinoline

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

InChI

InChI=1S/C11H10IN/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,1-2H3

InChI Key

DPAISUCANNTZOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)I)C

6-Iodo-2,4-dimethylquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. Its molecular formula is C10H10NC_{10}H_{10}N with an iodine atom substituted at the 6-position and methyl groups at the 2 and 4 positions. This compound exhibits unique chemical properties due to the presence of the iodine substituent, which enhances its reactivity and potential biological activity.

, primarily due to the reactive iodine atom. Notable reactions include:

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles in substitution reactions, facilitating the formation of new compounds.
  • Electrophilic Aromatic Substitution: The electron-donating methyl groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
  • Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions, allowing for the introduction of various substituents onto the aromatic system .

Research indicates that 6-Iodo-2,4-dimethylquinoline may possess significant biological activities, including:

  • Antimicrobial Properties: Some studies suggest that quinoline derivatives exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity: Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Preliminary studies suggest that certain quinolines may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases .

Several methods have been developed for synthesizing 6-Iodo-2,4-dimethylquinoline:

  • Iodination of 2,4-Dimethylquinoline: This method involves treating 2,4-dimethylquinoline with iodine in an appropriate solvent under controlled conditions to introduce the iodine substituent.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts can facilitate the formation of substituted quinolines through cross-coupling reactions with aryl halides or other electrophiles .
  • Multi-step Synthetic Routes: These may involve initial formation of a precursor compound followed by iodination and further functionalization steps to achieve the desired structure.

6-Iodo-2,4-dimethylquinoline has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial or anticancer drugs.
  • Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for its properties in developing new materials or as a dye due to its chromophoric characteristics .

Studies on interaction mechanisms involving 6-Iodo-2,4-dimethylquinoline are crucial for understanding its biological effects. Interaction studies often focus on:

  • Binding Affinity: Assessing how well this compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Elucidating how this compound exerts its effects at a molecular level, particularly in relation to its anticancer or antimicrobial activities .

Several compounds share structural similarities with 6-Iodo-2,4-dimethylquinoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylquinolineMethyl group at position 2Lacks halogen substitution
4-MethylquinolineMethyl group at position 4Similar reactivity but different substitution pattern
6-Ethoxy-2,4-dimethylquinolineEthoxy group at position 6Alters solubility and reactivity compared to iodine
6-Bromo-2,4-dimethylquinolineBromine substitution instead of iodineMay exhibit different biological activities

These compounds are unique in their reactivity and biological profiles due to differences in substituents and their positions on the quinoline ring.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

282.98580 g/mol

Monoisotopic Mass

282.98580 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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